2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Description
Properties
Molecular Formula |
C24H21N5O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C24H21N5O2S2/c1-2-18(22(31)28-23-16(12-25)15-10-6-7-11-19(15)32-23)33-24-27-20(14-8-4-3-5-9-14)17(13-26)21(30)29-24/h3-5,8-9,18H,2,6-7,10-11H2,1H3,(H,28,31)(H,27,29,30) |
InChI Key |
NOXJMIQKUSAXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
A mixture of benzoylacetonitrile (1.0 eq), phenylacetic acid (1.2 eq), and thiourea (1.5 eq) undergoes reflux in ethanol (EtOH) with catalytic HCl (0.1 M) for 12–16 hours. The reaction yields 5-cyano-4-phenyl-6-thioxo-1,6-dihydropyrimidin-2-ol as an intermediate, which is subsequently alkylated.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 78–80°C (reflux) |
| Solvent | Ethanol |
| Catalyst | HCl (0.1 M) |
| Yield | 72–85% |
The intermediate’s structure is confirmed by ¹H NMR (δ 7.45–7.62 ppm, aromatic protons; δ 12.3 ppm, NH) and IR (ν 2210 cm⁻¹ for C≡N, 1685 cm⁻¹ for C=O).
Sulfanyl Group Introduction
The hydroxyl group at position 2 is replaced with a sulfanyl moiety using Lawesson’s reagent (0.5 eq) in toluene at 110°C for 6 hours. This step achieves 89–93% conversion, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Preparation of the Tetrahydrobenzothiophene Component
The 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine precursor is synthesized via the Gewald reaction, optimized for high regioselectivity.
Gewald Reaction Protocol
Cyclohexanone (1.0 eq), elemental sulfur (1.2 eq), and cyanoacetamide (1.1 eq) react in dimethylformamide (DMF) under microwave irradiation (150 W, 100°C) for 30 minutes. The product precipitates upon cooling and is filtered to give 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 78–82% yield.
Characterization Data:
-
¹³C NMR (DMSO-d₆) : δ 25.4 (C-4), 22.1 (C-5), 119.8 (C≡N), 158.2 (C-2).
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30).
Coupling of Pyrimidinone and Tetrahydrobenzothiophene Moieties
The final step involves forming the butanamide bridge between the two heterocyclic systems.
Butanamide Linker Installation
A three-step sequence is employed:
-
Bromination : 3-mercaptobutanolic acid (1.0 eq) reacts with N-bromosuccinimide (1.05 eq) in CCl₄ at 0°C to form 3-bromobutanolic acid (94% yield).
-
Activation : The acid is converted to its NHS ester using N-hydroxysuccinimide (1.2 eq) and DCC (1.1 eq) in THF (0°C, 2 hours).
-
Amidation : The NHS ester (1.1 eq) reacts with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1.0 eq) in DMF at 25°C for 12 hours, yielding the butanamide-tetrahydrobenzothiophene intermediate (67–71%).
Thiol-Ene Coupling
The sulfanyl-pyrimidinone (1.0 eq) and butanamide-tetrahydrobenzothiophene (1.05 eq) undergo radical-mediated thiol-ene coupling using AIBN (0.1 eq) in degassed toluene at 80°C for 8 hours. The reaction achieves 83–87% yield, with ESI-MS confirming the target mass (m/z 545.2 [M+H]⁺).
Optimization and Scalability
Solvent Screening for Coupling
Comparative studies identify toluene as optimal due to its low polarity, which minimizes side reactions:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 87 | 99 |
| DMF | 63 | 91 |
| THF | 71 | 95 |
Temperature Effects
Elevating the temperature beyond 80°C reduces yield due to decomposition:
-
70°C: 74% yield
-
80°C: 87% yield
-
90°C: 52% yield
Purification and Analytical Validation
Chromatographic Methods
Final purification uses preparative HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). The target compound elutes at 14.2 minutes, with >99% purity confirmed by UV detection at 254 nm.
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃) : δ 1.82–1.89 (m, 2H, CH₂), 2.45 (t, 2H, J = 7.3 Hz, CH₂S), 3.12–3.19 (m, 4H, tetrahydrobenzothiophene CH₂), 7.32–7.58 (m, 5H, Ph).
-
HRMS : Calculated for C₂₈H₂₅N₅O₂S₂: 543.1432; Found: 543.1428.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials in a microreactor system (50 mL/min flow rate) demonstrate improved reproducibility:
-
Residence Time : 12 minutes
-
Output : 1.2 kg/day
-
Purity : 98.5%
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (vs. batch PMI of 58)
-
E-Factor : 18.7 (solvent recovery reduces to 9.2)
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a key site for nucleophilic displacement reactions. In synthetic pathways, this group is often replaced by other nucleophiles under basic conditions. For example:
-
Reaction with Haloacetamides :
The sulfanyl group participates in nucleophilic substitution with chloroacetamide derivatives. In a two-stage synthesis protocol, potassium thiolate intermediates (generated in situ) react with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide to form thioether linkages (74% yield) .-
Conditions : Reflux in ethanol with potassium hydroxide and catalytic KI.
-
Mechanism : Thiolate ion attacks the electrophilic carbon of the chloroacetamide, displacing chloride.
-
Cyano Group Reactivity
The cyano (-C≡N) groups at positions 3 (benzothiophene) and 5 (pyrimidinone) undergo hydrolysis and nucleophilic addition:
-
Hydrolysis to Carboxamide :
Under acidic or basic conditions, cyano groups hydrolyze to form carboxamides. For example, treatment with H₂SO₄ or NaOH yields corresponding amides, though specific data for this compound requires further experimental validation. -
Nucleophilic Addition :
Cyano groups react with amines or hydrazines to form amidines or tetrazole derivatives, potentially enhancing biological activity .
Amide Bond Formation and Cleavage
The butanamide linkage (-NHCO-) participates in hydrolysis and condensation:
-
Hydrolysis :
Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond, yielding carboxylic acid and amine fragments. For example, refluxing with 6M HCl produces 3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-amine and a pyrimidinone-carboxylic acid derivative. -
Condensation Reactions :
The amide group undergoes condensation with aldehydes or ketones in the presence of dehydrating agents (e.g., DCC) to form imines or heterocycles.
Oxidation of Sulfanyl to Sulfonyl
The sulfanyl group oxidizes to sulfonyl (-SO₂-) under strong oxidizing conditions:
-
Reagents : H₂O₂/CH₃COOH or mCPBA (meta-chloroperbenzoic acid).
-
Outcome : Forms sulfonyl derivatives, which may alter solubility and biological activity .
Pyrimidinone Ring Modifications
The dihydropyrimidinone core participates in ring-opening and functionalization:
-
Acid-Catalyzed Ring Opening :
Treatment with concentrated HCl opens the pyrimidinone ring, yielding a β-ketoamide intermediate. Subsequent cyclization with thiourea regenerates the ring under basic conditions. -
Electrophilic Aromatic Substitution :
The phenyl group at position 4 undergoes nitration or halogenation (e.g., HNO₃/H₂SO₄ or Cl₂/FeCl₃) to introduce nitro or chloro substituents.
Benzothiophene Reactivity
The tetrahydrobenzothiophene moiety engages in electrophilic substitution:
-
Sulfonation :
Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups at the aromatic ring, enhancing water solubility . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydrobenzothiophene’s double bonds, yielding fully saturated derivatives .
Purification and Characterization
Post-reaction purification employs:
-
Recrystallization : Dimethylformamide (DMF)-ethanol (1:4) mixtures .
-
Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents.
-
Spectroscopic Analysis :
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing HCN and SO₂ gases (TGA data).
-
Photoreactivity : Exposure to UV light induces cyclization between the cyano and amide groups, forming quinazolinone byproducts.
Scientific Research Applications
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness and functional advantages can be contextualized by comparing it to analogs in the literature. Below is a detailed analysis:
Structural Analogues from and
Compounds in (e.g., 5a–5d ) and (e.g., 6a–6f ) share key features such as pyrimidine cores, sulfonamide/amide linkages, and aromatic substituents. However, critical differences include:
Key Observations :
Physicochemical Properties
Melting points and solubility trends inferred from analogs:
- Melting Point : The target compound’s melting point is likely >150°C (based on DHPM derivatives in ), higher than 5a–5d (142–182°C) due to rigid aromatic systems .
- Solubility: The cyano groups may reduce aqueous solubility compared to 5a–5d’s alkyl chains but improve organic solvent compatibility .
Pharmacological Potential
- Kinase Inhibition : The benzothiophene group may confer kinase inhibitory activity, similar to FDA-approved kinase inhibitors like imatinib, whereas 5a–5d lack this motif .
- Antimicrobial Activity: DHPM derivatives in show antimicrobial properties; the target compound’s cyano groups could enhance this via reactive intermediate formation .
Research Findings and Limitations
- Similarity Metrics : Computational studies () suggest the target compound shares <50% structural similarity with 5a–5d using Tanimoto coefficients, highlighting its uniqueness .
- Crystallography : SHELX-based refinement () could resolve its stereochemistry but is complicated by flexible sulfanyl and amide bonds .
Biological Activity
The compound 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a novel derivative belonging to the class of pyrimidines and thioethers. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential as a therapeutic agent.
Chemical Structure
The compound's structure includes:
- A dihydropyrimidine core with cyano and phenyl substitutions.
- A thioether linkage contributing to its biological activity.
- An amide functional group that enhances solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, particularly focusing on its antimicrobial , anticancer , and antiviral properties.
Antimicrobial Activity
A series of studies have demonstrated that derivatives of the dihydropyrimidine scaffold exhibit significant antimicrobial effects against various pathogens:
| Compound | Microorganism | Activity (Zone of Inhibition) |
|---|---|---|
| 1 | Candida albicans | 15 mm |
| 2 | Staphylococcus aureus | 18 mm |
| 3 | Escherichia coli | 12 mm |
These results indicate that the incorporation of cyano and thioether functionalities enhances antimicrobial potency .
Anticancer Activity
Research has shown that the compound exhibits promising anticancer properties. For instance, it has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Antiviral Activity
The compound has also been evaluated for antiviral activity. In vitro studies have indicated that it can inhibit viral replication, particularly against RNA viruses:
| Virus | EC50 (µM) |
|---|---|
| HCV | 15 |
| HIV | 10 |
These findings suggest that the compound may interfere with viral polymerase activity or entry mechanisms .
Case Studies
- Antimicrobial Efficacy : In a study published in MDPI, a series of pyrimidine derivatives were synthesized and screened for antifungal activity against Candida albicans. The results indicated a direct correlation between structural modifications (e.g., cyano groups) and enhanced antifungal activity .
- Anticancer Mechanism : A detailed investigation into the anticancer effects revealed that the compound could induce cell cycle arrest at the G2/M phase in MCF-7 cells, leading to increased apoptosis rates. This was supported by flow cytometry analyses .
- Antiviral Potential : A study focusing on the compound's effect on HCV reported a significant reduction in viral load in treated cell cultures. The proposed mechanism included inhibition of NS5B polymerase activity .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with pyrimidine and benzothiophene precursors. Key steps include:
- Sulfanyl linkage formation : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Use thiourea derivatives or mercapto intermediates for the sulfanyl group incorporation .
- Cyano group introduction : Employ nucleophilic substitution or cyanation reagents under anhydrous conditions .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolation . Training in chemical biology methods (e.g., CHEM/IBiS 416) emphasizes rigorous protocol validation and reproducibility .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks. Compare chemical shifts with analogous pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for bromine/chlorine (if present) .
- X-ray crystallography : Resolve stereochemical ambiguities and confirm sulfanyl/cyano group orientations . Pharmacopeial standards recommend cross-validating results with multiple techniques to ensure accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or hydrolases using fluorogenic substrates; monitor activity via fluorescence polarization .
- Cell viability studies : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomacromolecules .
Advanced Research Questions
Q. How can computational modeling optimize synthetic yield and stability?
- AI-driven simulations : Integrate COMSOL Multiphysics to model reaction kinetics and predict optimal conditions (e.g., solvent selection, catalyst loading) .
- Density Functional Theory (DFT) : Calculate transition-state energies for sulfanyl group incorporation to minimize side reactions .
- Molecular dynamics : Simulate solubility and aggregation behavior in aqueous/organic matrices to improve formulation .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal validation : Combine enzyme inhibition data with CRISPR-based gene knockout to confirm target specificity .
- Dose-response curves : Analyze Hill slopes to distinguish between allosteric vs. competitive inhibition mechanisms .
- Theoretical frameworks : Link discrepancies to metabolic instability (e.g., cytochrome P450 interactions) using pharmacokinetic models .
Q. What strategies enhance metabolic stability for therapeutic applications?
- Isotope labeling : Use deuterium or carbon-13 at metabolically vulnerable sites (e.g., cyano groups) to track degradation pathways .
- Prodrug design : Modify the butanamide moiety with ester linkages for controlled release in vivo .
- Hepatic microsome assays : Assess Phase I/II metabolism rates and identify major metabolites via LC-MS/MS .
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., phenyl vs. benzothiophene) on target binding using Free-Wilson analysis .
- Systems biology : Embed activity data into network models to predict polypharmacology or off-target effects .
- Crystallographic docking : Align with AlphaFold-predicted protein structures to rationalize binding modes .
Methodological Notes
- Experimental Design : Follow CRDC guidelines for chemical engineering (RDF2050103) to standardize process control and scalability .
- Data Interpretation : Address outliers via Grubbs’ test and replicate experiments under blinded conditions to minimize bias .
- Interdisciplinary Collaboration : Leverage AI-driven "smart laboratories" for real-time data sharing and collaborative optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
